N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Übersicht

Beschreibung

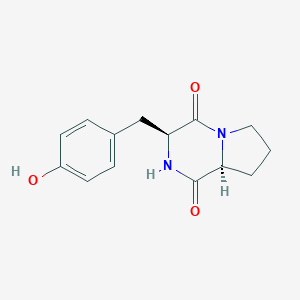

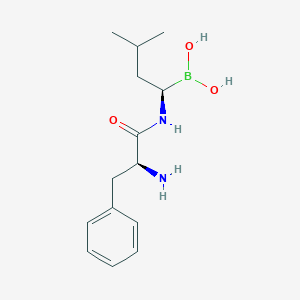

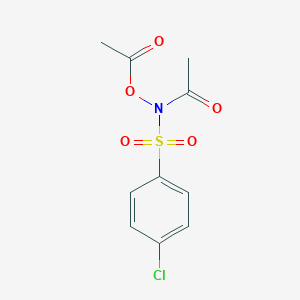

“N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide” (NAC) is an organic compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and appears as a white powder . It serves as a reagent in organic synthesis and a catalyst in chemical reactions, while also contributing as a preservative, disinfectant, and buffering agent .

Molecular Structure Analysis

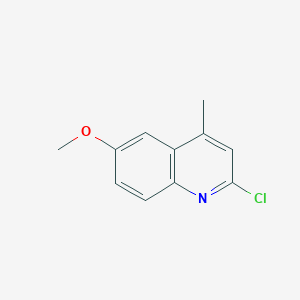

The molecular formula of NAC is C10H10ClNO5S . The molecular weight is 291.71 . The structure is consistent with the proton NMR spectrum .Chemical Reactions Analysis

NAC is capable of slowly releasing nitroxyl (HNO) by simple, non-enzymatic hydrolysis . Release of nitric oxide (NO) was not seen . It is speculated to function as an antioxidant and anti-inflammatory agent . It has exhibited inhibitory effects on specific enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .Physical And Chemical Properties Analysis

NAC is a colorless, odorless crystalline solid . It exhibits water solubility . It appears as a white powder and forms clear colorless solution at 10 mg plus 1.0 ml of chloroform .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has been studied for its efficient synthesis methods and chemical structure analysis. A notable study by Kobkeatthawin et al. (2017) highlighted a one-pot synthesis method under base conditions, resulting in excellent yields and high purity. The chemical structure was elucidated using various spectroscopic techniques, revealing a V-shaped molecule with distinct dihedral angles and hydrogen bonding in its crystal packing (Kobkeatthawin et al., 2017).

Potential Therapeutic Applications

Research has explored the potential of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide derivatives in therapeutic applications. For instance, Abbasi et al. (2019) synthesized a series of derivatives and evaluated their inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 Diabetes. They found moderate inhibitory effects against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).

Biochemical Characteristics

The biochemical characteristics of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide-related compounds have been a subject of study. Duffel et al. (1986) investigated N-methylacetazolamide, a related compound, for its effect on intraocular pressure and its interaction with carbonic anhydrase. They found that it acts as a competitive inhibitor of carbonic anhydrase, which could have implications for ocular health (Duffel et al., 1986).

Analytical Applications

The compound has also been studied for its analytical applications. Mahadevappa et al. (1981) used sodium N-chlorobenzenesulfonamide (a related compound) as an analytical reagent for estimating indigocarmine in solution, demonstrating its utility in analytical chemistry (Mahadevappa et al., 1981).

Structural Studies

Further studies on structural features have been conducted. Nikonov et al. (2019) prepared derivatives of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide and analyzed their structures through X-ray single-crystal analysis and DFT calculations, contributing to a deeper understanding of their molecular configurations (Nikonov et al., 2019).

Role as COX-2 Inhibitors

Research by Chen et al. (2005) on N-Acetyl-2-carboxybenzenesulfonamide, a structurally related compound, demonstrated its potential as a cyclooxygenase-2 (COX-2) inhibitor, suggesting potential applications in anti-inflammatory and analgesic treatments (Chen et al., 2005).

Eigenschaften

IUPAC Name |

[acetyl-(4-chlorophenyl)sulfonylamino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYBSWWLKXEDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350910 | |

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide | |

CAS RN |

142867-52-5 | |

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)